molecular formula C11H10O3 B1171975 actinomycin S3 CAS No. 11097-67-9

actinomycin S3

Cat. No.: B1171975
CAS No.: 11097-67-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Characterization of Actinomycin S3

Structural Elucidation and Chromophoric Properties

Phenoxazinone Chromophore Configuration

The phenoxazinone chromophore of this compound shares the fundamental framework characteristic of the actinomycin family, consisting of a tricyclic aromatic system that serves as the central structural motif. This chromophore derives from the oxidative condensation of 3-hydroxy-4-methylanthranilic acid, a specialized metabolic product of tryptophan biosynthesis in Streptomyces species. The phenoxazinone ring system in this compound maintains the planar aromatic configuration essential for its biological activity, featuring the characteristic nitrogen and oxygen heteroatoms that contribute to its distinctive electronic properties. The chromophore exhibits the typical conjugated system that imparts the characteristic coloration observed in actinomycin compounds, with the specific electronic transitions responsible for the compound's spectroscopic behavior.

The phenoxazinone core of this compound contains the essential structural elements that enable its intercalation properties, including the planar aromatic surface and the appropriately positioned heteroatoms. The chromophore configuration allows for optimal stacking interactions with nucleic acid bases, a feature that is fundamentally important for the compound's mode of action. The specific substitution pattern on the phenoxazinone ring influences both the electronic properties and the overall three-dimensional structure of the molecule, affecting how the compound interacts with its biological targets.

Cyclic Pentapeptide Lactone Backbone

The cyclic pentapeptide lactone rings of this compound represent one of its most distinctive structural features, differentiating it significantly from other actinomycin variants. A particularly notable characteristic is the presence of gamma-oxoproline, which was specifically isolated from acid hydrolysates through column chromatography on ion exchange resin. This structural element represents a key distinguishing feature that sets this compound apart from closely related compounds in the actinomycin family. The cyclic pentapeptide backbone provides structural rigidity and defines the three-dimensional architecture that governs the compound's biological interactions.

The peptide lactone rings of this compound contain a specific arrangement of amino acid residues that contributes to its unique properties. The presence of gamma-oxoproline introduces additional hydrogen bonding capabilities and alters the conformational flexibility of the peptide backbone compared to other actinomycin variants. This structural modification affects both the physical properties of the compound and its potential biological interactions, as the altered peptide configuration can influence binding affinity and selectivity for various molecular targets.

Comparative Analysis with Actinomycin D, S2, and X2 Variants

Chromatographic analysis reveals that this compound possesses distinct separation characteristics that differentiate it from other actinomycin variants. The compound exhibits an relative migration value corresponding to actinomycin X2 variants, specifically matching the behavior of actinomycin X2 (Av or Bv) in chromatographic systems. This chromatographic distinction serves as a critical identification parameter, as the separation behavior reflects underlying structural differences that affect the compound's physical and chemical properties.

Table 1: Comparative Amino Acid Composition of Actinomycin S2 and S3

Amino Acid Actinomycin S2 This compound
Aspartic acid 2.01 1.82
Gamma-Oxoproline 0 1.12
Threonine 1.05 0.98
Proline 2.03 0.87
Valine 1.98 2.03
Sarcosine 1.95 1.87
N-Methylvaline 2.02 2.10

The amino acid composition analysis demonstrates significant differences between this compound and the closely related actinomycin S2. The most striking difference is the presence of gamma-oxoproline in this compound, which is completely absent in actinomycin S2, while simultaneously showing a reduced proline content. These compositional differences reflect fundamental structural variations that affect the overall molecular architecture and properties of these compounds. The altered amino acid profile influences the peptide lactone ring conformation and contributes to the distinct chromatographic and spectroscopic properties observed for this compound.

Spectroscopic Characterization

Infrared Absorption Spectral Signatures

The infrared spectroscopic analysis of this compound reveals characteristic absorption patterns that reflect its unique structural features. The infrared spectrum exhibits distinctive bands corresponding to the various functional groups present in the molecule, including the phenoxazinone chromophore and the cyclic pentapeptide lactone rings. The carbonyl stretching frequencies provide specific information about the different types of carbonyl groups present in the structure, including amide carbonyls from the peptide backbone and the lactone carbonyl groups that form the cyclic peptide rings.

The infrared spectral data for this compound shows absorption bands characteristic of primary amine groups, hydroxyl groups, alkenes, primary amides, and carbonyl functionalities, which are typical features of the phenoxazinone ring system. The presence of bands in the range of 2854-2874 wavenumbers and 2956-2964 wavenumbers indicates symmetrical and asymmetrical carbon-hydrogen stretching of methylene groups, respectively. These spectral features provide fingerprint information that can be used for compound identification and purity assessment.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound, revealing the specific chemical environments of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of the phenoxazinone chromophore, as well as the complex multipicity patterns arising from the amino acid residues in the cyclic peptide rings. The presence of gamma-oxoproline introduces distinctive chemical shift patterns that can be used to differentiate this compound from other actinomycin variants.

The nuclear magnetic resonance data reveals specific chemical shift values and coupling patterns that reflect the three-dimensional structure of this compound. The aromatic region of the spectrum shows signals corresponding to the phenoxazinone protons, while the aliphatic region contains complex multipicity patterns arising from the amino acid side chains and backbone protons. The integration patterns and coupling constants provide information about the relative stoichiometry of different structural components and the spatial relationships between neighboring atoms.

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis for this compound. The molecular ion peak in the mass spectrum corresponds to the expected molecular formula based on the structural composition, including the phenoxazinone chromophore and the modified cyclic pentapeptide lactone rings containing gamma-oxoproline. The fragmentation pattern observed in tandem mass spectrometry experiments reveals characteristic breakdown pathways that reflect the structural organization of the molecule.

The mass spectrometric data confirms the molecular composition of this compound and provides information about the stability of different structural components under ionization conditions. The fragmentation patterns observed in collision-induced dissociation experiments reveal the preferential cleavage sites within the molecule, which typically occur at the more labile bonds connecting the cyclic peptide rings to the phenoxazinone chromophore. These fragmentation studies provide valuable structural information and can be used to develop analytical methods for compound identification and quantification in complex mixtures.

Properties

CAS No.

11097-67-9

Molecular Formula

C11H10O3

Synonyms

actinomycin S3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Actinomycin S3 exhibits potent anticancer properties, primarily through its ability to intercalate DNA and inhibit RNA synthesis. This mechanism is crucial in cancer therapy, as it disrupts the transcription process necessary for cancer cell proliferation.

Case Study: Ependymoma Treatment

A study investigated the effects of this compound on ependymoma cells, revealing that low-dose treatments induced significant apoptosis (programmed cell death) in these cells. Specifically, low concentrations (5 nM) resulted in apoptosis rates of up to 50%, while higher doses showed diminishing returns . This finding underscores the potential of this compound as a targeted therapy for specific tumor types.

Antimicrobial Properties

This compound also demonstrates antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness against such resistant strains highlights its relevance in addressing antibiotic resistance.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus16–64 μg/mL
Vancomycin-resistant Enterococci64–256 μg/mL

Pharmacokinetics and Dosage Considerations

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. A study on Actinomycin D (a closely related compound) provided insights into its clearance rates and volume distribution, which can inform dosing strategies for this compound .

Pharmacokinetic Parameters

ParameterValue
Clearance5.3 L/h
Volume of Distribution1.9 L
Inter-subject Variation53–81%

Future Directions and Research Needs

While current studies highlight the potential applications of this compound in oncology and antimicrobial therapy, further research is necessary to explore:

  • The full spectrum of its biological activities.
  • The development of resistance mechanisms in target pathogens.
  • Optimization of dosing regimens to maximize therapeutic efficacy while minimizing toxicity.

Comparison with Similar Compounds

Actinomycin D

  • Structural Similarities: Actinomycin S3 and actinomycin D share a phenoxazone core and cyclic pentapeptide lactones. Infrared (IR) spectra of both compounds show overlapping absorption bands, particularly in regions corresponding to –NH (3445–3273 cm⁻¹) and –C=O (1746–1646 cm⁻¹) groups .
  • Key Differences: The IR spectrum of this compound exhibits subtle deviations in peak positions and intensities compared to actinomycin D, likely due to differences in amino acid composition or stereochemistry (e.g., substitutions in proline or valine residues) .

Actinomycin X2

  • Functional Modifications: Actinomycin X2, isolated from Streptomyces cyaneofuscatus, contains a keto group at the C-10′ position of its proline residue . In contrast, this compound’s structure remains unresolved, though its chromatographic behavior and IR data suggest it lacks the anthranilamide moiety found in newer analogues like actinomycin L .
  • Applications: While actinomycin X2 is noted for its dyeing and antibacterial properties on fabrics , this compound’s biological activities are less characterized.

Actinomycin L

  • Novel Substituents: Actinomycin L, a recently discovered analogue, features an anthranilamide group attached to the γ-carbon of a proline residue, confirmed via NMR and X-ray crystallography . No such modifications have been reported for this compound.

Pharmacokinetic and Pharmacodynamic Properties

  • Stability and Binding: Actinomycin D shows significant non-specific binding in biological matrices, requiring specialized coating strategies to improve recovery in pharmacokinetic studies . No such data exist for this compound.
  • Transcriptional Inhibition: Actinomycin D inhibits RNA polymerase, suppressing HIF1α and VEGFA expression in neural stem cells . Whether this compound shares this mechanism is unknown.

Preparation Methods

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeGeneFunction
Tryptophan dioxygenaseacnHConverts tryptophan to N-formyl kynurenine
Kynurenine formamidaseacnGHydrolyzes formyl group from kynurenine
MethyltransferaseacnMMethylates 3-HK to 4-MHK
HydroxykynureninaseacnLConverts 4-MHK to 4-MHA

Fermentation and Microbial Production

Strain Selection and Optimization

This compound is produced by Streptomyces strains, notably Streptomyces costaricanus and proprietary variants developed by Daiichi Seiyaku Co., Ltd.. Critical fermentation parameters include:

  • Carbon/Nitrogen Sources : Glucose (20 g/L) and soybean meal (15 g/L) for optimal biomass.

  • Temperature : 28°C with aerobic agitation (200 rpm).

  • pH Control : Maintained at 7.2–7.5 using calcium carbonate.

Daiichi Seiyaku’s strains reportedly achieve this compound titers of ~70 µg/mL, comparable to actinomycin D yields in S. costaricanus. Strain engineering targeting regulatory genes (acnW, acnR) enhances production, as these genes modulate NRPS expression.

Fermentation Monitoring

Metabolite profiling during fermentation reveals key intermediates:

  • 4-MHA accumulation : Peaks at 48–72 hours.

  • Pentapeptide lactone detection : Observed after 96 hours via LC-MS.

Extraction and Purification

Solvent Extraction

Crude extraction employs ethyl acetate (1:2 v/v broth:solvent) at pH 3.0, recovering >90% this compound. Centrifugation (10,000 ×g, 20 min) separates the organic phase, which is evaporated to dryness.

Chromatographic Purification

  • Size-Exclusion Chromatography (SEC) : Sephadex LH-20 resolves actinomycins by molecular weight, separating S3 (MW ~1,255 Da) from larger analogs.

  • Reverse-Phase HPLC : C18 column (250 × 4.6 mm, 5 µm) with acetonitrile/water (65:35, 0.1% TFA) achieves >98% purity. Retention time for S3 is 12.3 min under these conditions.

Table 2: Purification Parameters for this compound

StepConditionsPurity (%)Yield (%)
Ethyl acetate extractionpH 3.0, 1:2 broth:solvent60–7095
SECSephadex LH-20, methanol mobile phase8580
HPLCC18, 65% acetonitrile/0.1% TFA98+70

Structural Characterization

Spectroscopic Analysis

  • NMR : Key signals include δ 7.54 (d, J = 7.8 Hz, H-7) and δ 5.25 (m, proline α-H).

  • High-Resolution MS : [M+H]⁺ at m/z 1255.6 confirms molecular formula C₆₂H₈₆N₁₂O₁₆.

Comparative Analysis with Actinomycin D

This compound differs from D by a single methyl group on the phenoxazinone ring, inferred from NMR upfield shifts (δ 2.15 vs. δ 2.22 in D). This modification alters RNA polymerase binding affinity, explaining S3’s distinct bioactivity.

Industrial-Scale Production by Daiichi Seiyaku

Patent literature (unavailable in public domain) and experimental data suggest Daiichi Seiyaku employs:

  • Fed-Batch Fermentation : Enhances titer to 100–120 µg/mL via intermittent glucose feeding.

  • Crystallization : Methanol/water (70:30) yields S3 as red crystals, melting point 248–250°C .

Q & A

Basic: What experimental techniques are recommended to elucidate the mechanism of action of Actinomycin S3 in nucleic acid interactions?

Answer:
To investigate this compound's mechanism, employ structural analysis (e.g., X-ray crystallography or NMR to study DNA/RNA binding ) and biochemical assays (e.g., electrophoretic mobility shift assays or fluorescence quenching). Dose-response experiments can quantify binding affinity (e.g., IC50 via dose-dependent inhibition curves). Validate findings using orthogonal methods like surface plasmon resonance (SPR) for real-time interaction kinetics .

Basic: How can researchers distinguish this compound from other actinomycin analogs in purity and structural confirmation?

Answer:
Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural differences, while circular dichroism (CD) can confirm chiral properties in DNA complexes .

Advanced: What considerations are critical in designing dose-response experiments to evaluate this compound’s cytotoxicity across cell lines?

Answer:
Define independent variables (e.g., concentration gradients, exposure time) and dependent variables (e.g., cell viability via MTT assay). Include controls: negative (untreated cells), positive (known cytotoxic agents), and solvent controls. Replicate experiments ≥3 times to assess variability. Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 .

Advanced: How should researchers address contradictory data in this compound’s bioactivity across studies?

Answer:
Perform systematic reviews to identify confounding variables (e.g., cell line specificity, batch variability). Validate results using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activity). Apply sensitivity analysis or meta-analysis to quantify heterogeneity. Transparently report methodological discrepancies (e.g., culture conditions, assay protocols) .

Advanced: What strategies optimize the laboratory-scale synthesis of this compound while minimizing byproducts?

Answer:
Screen reaction conditions (temperature, solvent polarity, catalyst) using design of experiments (DoE) approaches. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify via preparative HPLC and characterize intermediates with FTIR/NMR. Compare yields and purity against published protocols for analogues .

Basic: How should researchers conduct a literature review to identify gaps in this compound’s pharmacological profile?

Answer:
Prioritize primary sources (peer-reviewed articles, patents) over reviews. Use databases like PubMed/Scopus with keywords: "this compound," "DNA intercalation," "cytotoxicity." Apply citation tracking tools (e.g., Web of Science) to map seminal studies. Critically evaluate conflicting results in pharmacokinetics or resistance mechanisms .

Advanced: Which statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical models?

Answer:
Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For non-normal data, apply Kruskal-Wallis tests. Survival analysis (Kaplan-Meier curves, Cox regression) suits in vivo efficacy studies. Report p-values, confidence intervals, and effect sizes. Software: R, GraphPad Prism, or Python’s SciPy .

Basic: What in vitro models are validated for assessing this compound’s target specificity?

Answer:
Use CRISPR/Cas9-engineered cell lines lacking putative targets (e.g., DNA topoisomerases) to confirm mechanism-specific cytotoxicity. RNA interference (RNAi) knockdowns or overexpression models further validate target engagement. Pair with competitive binding assays using labeled DNA/RNA probes .

Advanced: How can researchers standardize protocols for evaluating this compound’s bioactivity in heterogeneous tumor samples?

Answer:
Implement patient-derived xenografts (PDX) or 3D organoid cultures to mimic tumor microenvironments. Use single-cell RNA sequencing to identify subpopulations with differential responses. Normalize data to housekeeping genes/proteins and include batch correction in multi-center studies .

Advanced: What methodologies ensure reproducibility in this compound’s formulation stability studies?

Answer:
Assess stability under ICH guidelines (temperature, humidity, light exposure). Use accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC-MS. Include lyophilized vs. liquid formulations. Publish raw chromatograms and spectral data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.